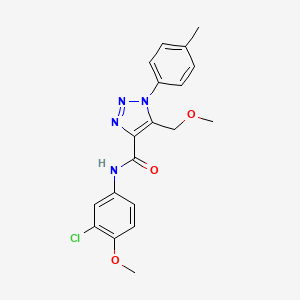![molecular formula C12H17N3O3 B4544104 1-methyl-5-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4544104.png)
1-methyl-5-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid
Beschreibung
The compound 1-methyl-5-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole core with a piperidinyl carbonyl substituent. Such compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multi-step processes including ester condensation, cyclization, and hydrolysis from precursors like diethyl oxalate and 2-pentanone, with a noted total yield of 73.26% for a similar compound (L. Heng, 2004). Another synthesis approach involves the regioselective synthesis of novel heterocyclic amino acids, employing β-keto esters and N,N-dimethylformamide dimethyl acetal, followed by reaction with N-mono-substituted hydrazines (Gita Matulevičiūtė et al., 2021).
Molecular Structure Analysis
Structural characterization of pyrazole derivatives is typically achieved through spectroscopic methods such as NMR and HRMS. For instance, new pyrazole derivatives have been characterized by 1H, 13C NMR, IR spectroscopies, and HRMS analyses, with molecular structures confirmed through X-ray diffraction compared to DFT calculations (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions including functionalization reactions, as evidenced by the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylates through reactions with hydroxylamines and carbazates, producing novel N-substituted pyrazole derivatives in good yields (E. Korkusuz & İ. Yıldırım, 2010).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting point, and crystalline structure, are crucial for their application in synthesis and drug design. The crystalline structures of similar compounds have been determined by X-ray diffraction, providing insights into their physical characteristics and stability under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the structural configuration of the pyrazole core and its substituents. For example, the electrochemical method of synthesizing 1′-substituted pyrazoles showed regioselectivity and produced analytically pure products without the need for further recrystallization, indicating specific chemical properties related to the synthesis method used (A. M. Shestopalov et al., 2003).
Eigenschaften
IUPAC Name |
1-methyl-5-(2-methylpiperidine-1-carbonyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-5-3-4-6-15(8)11(16)10-9(12(17)18)7-13-14(10)2/h7-8H,3-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOWKBGTAHTYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=NN2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4544024.png)
![5-(4-biphenylyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4544036.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4544039.png)
![1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4544051.png)
![5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4544054.png)
![5-{5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4544058.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4544077.png)


![3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4544094.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-ethoxyacetamide](/img/structure/B4544130.png)